4-((4-Aminophenyl)diazenyl)benzenesulfonamide
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Overview
Description
3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a diazenyl group (-N=N-) linking a hydroxyphenyl group and a benzenesulfonamide group. This compound is particularly noted for its role as an inhibitor of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide typically involves the diazotization of 4-aminophenol followed by coupling with benzenesulfonamide. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-aminophenol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonamide under controlled pH conditions to yield 3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Acts as an inhibitor of carbonic anhydrase isozymes, which are involved in processes like respiration and acid-base balance.
Mechanism of Action
The mechanism of action of 3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide involves the inhibition of carbonic anhydrase isozymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. The molecular targets include the active sites of carbonic anhydrase isozymes, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4’-Aminophenyl)diazenylbenzenesulfonamide
- 4-(4’-Methoxyphenyl)diazenylbenzenesulfonamide
- 4-(4’-Nitrophenyl)diazenylbenzenesulfonamide
Uniqueness
3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This feature distinguishes it from other similar compounds and contributes to its specific inhibitory activity against carbonic anhydrase isozymes .
Properties
CAS No. |
59553-77-4 |
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Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H12N4O2S/c13-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)19(14,17)18/h1-8H,13H2,(H2,14,17,18) |
InChI Key |
JSHXITVMUADQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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